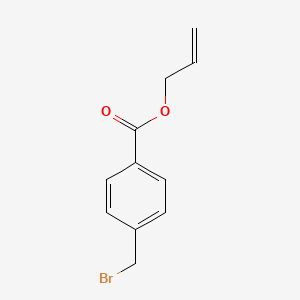

Prop-2-en-1-yl 4-(bromomethyl)benzoate

Description

Prop-2-en-1-yl 4-(bromomethyl)benzoate is a brominated aromatic ester characterized by a propenyl ester group and a bromomethyl substituent on the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and advanced materials.

Properties

CAS No. |

155030-52-7 |

|---|---|

Molecular Formula |

C11H11BrO2 |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

prop-2-enyl 4-(bromomethyl)benzoate |

InChI |

InChI=1S/C11H11BrO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7-8H2 |

InChI Key |

ZZTZFWQBSIBRSW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bromomethyl-substituted benzoate family shares core structural motifs but differs in substituents, leading to distinct physicochemical and reactive properties. Below is a comparative analysis with three analogs:

Methyl 4-formyl benzoate

- Structure : Contains a formyl group (-CHO) instead of bromomethyl.

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the bromomethyl group in Prop-2-en-1-yl 4-(bromomethyl)benzoate favors SN2 substitutions.

- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .

4-(Prop-2-en-1-yl)phenyl acetate (Chavicyl acetate)

- Structure : Features an acetate ester and propenyl group but lacks bromine.

- Physicochemical Properties :

- Applications : Used in fragrances due to its spicy odor, contrasting with the brominated compound’s utility in synthetic chemistry.

Prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate

- Structure : Substituted with a diphenylimidazole group instead of bromomethyl.

- Crystallography : Characterized via SHELX software, revealing planar aromatic systems and anisotropic displacement parameters .

- Reactivity : The imidazole moiety enables coordination chemistry, while the bromomethyl analog is more suited for alkylation reactions.

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₁BrO₂ | Bromomethyl, propenyl ester | SN2 substitutions, polymerization | Pharmaceutical intermediates |

| Methyl 4-formyl benzoate | C₉H₈O₃ | Formyl, methyl ester | Nucleophilic additions | Aldehyde precursor |

| 4-(Prop-2-en-1-yl)phenyl acetate | C₁₁H₁₂O₂ | Acetate, propenyl | Fragrance formulation | Cosmetic industry |

| Prop-2-en-1-yl 4-(imidazolyl)benzoate | C₂₀H₁₇N₂O₂ | Imidazole, propenyl ester | Metal coordination, heterocyclic chemistry | Catalysis, materials science |

Research Findings and Functional Insights

- Electrophilicity: The bromomethyl group in this compound enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic displacements (e.g., with amines or thiols) .

- Thermal Stability: Brominated esters generally exhibit lower thermal stability than their non-halogenated counterparts due to C-Br bond lability.

- Crystallographic Analysis : Structural studies of related compounds (e.g., imidazole derivatives) employ SHELX and WinGX/ORTEP software for refinement and visualization, underscoring the importance of computational tools in characterizing such molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.